4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-3,9-10,13,15H,4-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYTUPWTOIBJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol typically involves the reaction of 3-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Can be further reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 4-[(3-Chlorophenyl)methyl]cyclohexanone or 4-[(3-Chlorophenyl)methyl]cyclohexanoic acid.
Reduction: 4-[(3-Chlorophenyl)methyl]cyclohexane.
Substitution: 4-[(3-Chlorophenyl)methyl]cyclohexyl chloride or bromide.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ambroxol Hydrochloride
- Structure: (1r,4r)-4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol hydrochloride (C₁₃H₁₈Br₂ClN₂O · HCl, MW: 388.89 g/mol) .
- Key Differences: Ambroxol contains an aminobenzyl group with bromine substituents, enhancing hydrogen-bonding capacity and polarity compared to the 3-chlorobenzyl group in the target compound. The stereochemistry (1r,4r) in Ambroxol stabilizes a specific chair conformation, whereas 4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol’s conformation is influenced by the bulky 3-chlorobenzyl group .
- Pharmacological Impact : Ambroxol is a mucolytic agent, while the target compound’s bioactivity remains underexplored.
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol (CAS 2169642-90-2)
- Structure: Features an aminomethyl group adjacent to the 3-chlorophenyl substituent (C₁₃H₁₇ClNO, MW: 238.74 g/mol) .
- Electronic effects from the amino group may alter interactions with biological targets, such as enzymes or receptors.
3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one
- Structure: A cyclohexenone derivative with a 4-chlorophenylvinyl group (C₁₆H₁₆ClO, MW: 271.75 g/mol) .
- Key Differences: Replacement of the hydroxyl group with a ketone reduces hydrogen-bonding capacity but increases electrophilicity.
Conformational Analysis
Cyclohexanol derivatives exhibit chair conformations influenced by substituent bulk and electronic effects:
- 1-Methylcyclohexanol: The methyl group prefers the equatorial position to minimize 1,3-diaxial strain, with an energy difference of ~1.8 kcal/mol between axial and equatorial conformers .
- This compound : The bulky 3-chlorobenzyl group likely adopts an equatorial position, destabilizing the axial conformation due to steric clash with the hydroxyl group. This contrasts with smaller substituents like methyl or chloro .
Pharmacological and Physicochemical Properties
- Solubility : The 3-chlorobenzyl group in the target compound increases lipophilicity (logP ~2.5–3.0), reducing water solubility compared to Ambroxol’s hydrochloride salt (logP ~1.2) .
- Bioactivity: Cyclohexanol derivatives with halogenated aryl groups often exhibit CNS activity or enzyme inhibition, but specific data for the target compound are lacking .
Biological Activity
4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol, with the chemical formula C13H17ClO and CAS number 2260937-90-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound features a cyclohexanol core substituted with a chlorophenyl methyl group. Its structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with chlorophenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
| N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide | E. coli | Weak |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary infections. In comparative studies, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | Acetylcholinesterase | 5.12 |
| N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide | Urease | 2.14 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Binding : The presence of the chlorophenyl moiety may enhance binding affinity to enzymes such as AChE.
- Disruption of Bacterial Cell Walls : The hydrophobic cyclohexanol structure may disrupt bacterial membranes, leading to cell lysis.
Case Studies
Several studies have highlighted the therapeutic potential of compounds analogous to this compound:
- Antibacterial Screening : In a study involving synthesized derivatives, compounds containing the chlorophenyl group were assessed for antibacterial properties against multiple strains, yielding promising results that support further exploration in drug development .
- Enzyme Inhibition Studies : A recent investigation into the inhibitory effects on urease revealed that certain structural modifications could enhance potency, suggesting a pathway for optimizing this compound for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
